NEBMYCIN T
Description
Properties
CAS No. |
143731-17-3 |
|---|---|
Molecular Formula |
C18H37N5O9 |
Molecular Weight |
467.52 |
IUPAC Name |
(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
NLVFBUXFDBBNBW-JIJPQXOVSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
Synonyms |
NEBMYCIN T |
Origin of Product |
United States |
Biosynthesis and Bioprocess Engineering of Neomycin T
Genetic Basis of Neomycin Biosynthesis in Producing Microorganisms (e.g., Streptomyces fradiae)
The blueprint for neomycin synthesis is encoded within the DNA of the producing microorganism, Streptomyces fradiae. wikipedia.org This genetic information is organized into a specific cluster of genes that work in concert to build the complex neomycin molecule.
Identification and Characterization of Biosynthetic Gene Clusters (e.g., neo gene cluster)
The entire set of genes required for neomycin production, known as the neomycin biosynthetic gene cluster (or neo cluster), has been successfully cloned and sequenced from Streptomyces fradiae. rsc.orgrsc.org Sequence analysis has revealed that the neo gene cluster contains 21 putative open reading frames (ORFs). rsc.orgrsc.org These genes encode the enzymes necessary for synthesizing the antibiotic, as well as proteins that may be involved in regulation and resistance. nih.gov
Comparison of the neo gene cluster with those for other 2-deoxystreptamine (B1221613) (2-DOS)-containing aminoglycosides—such as butirosin (B1197908), gentamicin (B1671437), and kanamycin—shows significant similarities in gene sequences, suggesting a conserved evolutionary pathway for the biosynthesis of this class of antibiotics. rsc.orgrsc.org However, some genes are unique to the neomycin and butirosin clusters, which are thought to be involved in the specific attachment of a ribose moiety to the 2-DOS core, a characteristic feature of these particular antibiotics. rsc.orgrsc.org
Roles of Key Enzymes in Neomycin Formation (e.g., aminotransferases, oxidases, epimerases)
The synthesis of neomycin from simple precursors is a multi-step process catalyzed by a variety of specific enzymes encoded by the neo gene cluster. nih.gov Key enzymatic activities include:
Aminotransferases : These enzymes are crucial for adding amino groups to the sugar rings, a defining feature of aminoglycosides. For instance, the product of the neo6 gene is an L-glutamine:2-deoxy-scyllo-inosose (B3429959) aminotransferase, which is responsible for the first transamination step in the formation of the 2-deoxystreptamine (2-DOS) core. rsc.orgrsc.org
Glycosyltransferases : These enzymes attach sugar units to one another. In neomycin biosynthesis, two distinct glycosyltransferases, Neo8 and Neo15, play essential roles. nih.govrsc.org Neo8 is involved early in the pathway, catalyzing the transfer of N-acetylglucosamine to the 2-DOS core. nih.govrsc.org Later in the pathway, Neo15 attaches the same aminosugar to the intermediate ribostamycin (B1201364). nih.govrsc.org
Deacetylases : After the addition of N-acetylglucosamine by glycosyltransferases, deacetylases remove the acetyl group. The enzyme Neo16 has been identified as a deacetylase in the neo cluster. nih.gov
Epimerases : The final step in the biosynthesis distinguishes neomycin B from neomycin C. This conversion is catalyzed by an epimerase encoded by the neoN gene. nih.govacs.org This enzyme, a radical SAM-dependent epimerase, specifically converts neomycin C into the more potent neomycin B. nih.govresearchgate.net
Below is a table summarizing some of the key enzymes and their functions in the neomycin biosynthetic pathway.
| Enzyme (Gene) | Enzyme Class | Role in Neomycin Biosynthesis |
| Neo6 | Aminotransferase | Catalyzes the first transamination in 2-deoxystreptamine (2-DOS) formation. rsc.orgrsc.org |
| Neo8 | Glycosyltransferase | Transfers N-acetylglucosamine to 2-DOS early in the pathway. nih.govrsc.org |
| Neo15 | Glycosyltransferase | Transfers N-acetylglucosamine to the ribostamycin intermediate. nih.govrsc.org |
| Neo16 | Deacetylase | Removes acetyl groups from N-acetylglucosaminyl intermediates. nih.gov |
| NeoN | Epimerase | Catalyzes the conversion of neomycin C to neomycin B in the final step. nih.govacs.orgresearchgate.net |
Intermediates and Pathway Elucidation (e.g., neamine (B104775), paromamine (B1213074) involvement)
The assembly of the neomycin molecule proceeds through a series of identifiable intermediates. The biosynthesis begins with the formation of the central aminocyclitol ring, 2-deoxystreptamine (2-DOS). acs.org This core is then glycosylated, leading to the formation of key intermediates.
Studies have confirmed the involvement of both paromamine and neamine as crucial intermediates in the pathway. nih.govjst.go.jpnih.gov Paromamine is formed first and is a common intermediate in the biosynthesis of several other aminoglycosides. nih.gov The pathway then proceeds through neamine (also known as neomycin A) and subsequently to ribostamycin. wikipedia.orgnih.gov The final steps involve further glycosylation and the epimerization of neomycin C to neomycin B. nih.govresearchgate.net
The table below outlines the major intermediates in the neomycin biosynthetic pathway.
| Intermediate | Description |
| 2-Deoxystreptamine (2-DOS) | The central aminocyclitol core of neomycin and many other aminoglycosides. acs.org |
| Paromamine | A pseudodisaccharide formed by the glycosylation of 2-DOS; a key early intermediate. nih.govnih.gov |
| Neamine (Neomycin A) | A pseudodisaccharide that serves as a subsequent intermediate in the pathway. wikipedia.orgnih.gov |
| Ribostamycin | A pseudotrisaccharide formed from neamine, which is then further glycosylated. nih.govresearchgate.net |
| Neomycin C | The direct precursor to Neomycin B, differing only by the stereochemistry at one carbon. wikipedia.orgnih.gov |
Strategies for Biosynthetic Pathway Elucidation and Analysis
Determining the precise sequence of events and the chemical transformations in a biosynthetic pathway requires sophisticated analytical techniques. Researchers employ several strategies to map out the complex steps leading to the formation of natural products like neomycin.
Isotopic Labeling Studies in Metabolic Tracking
Isotopic labeling is a powerful technique used to trace the journey of atoms through a metabolic pathway. wikipedia.org In this method, precursors of the final molecule are synthesized with a "label," which is a heavier, stable isotope (like ¹³C or ¹⁵N) or a radioactive isotope. wikipedia.orgnih.gov These labeled precursors are then fed to the producing microorganism, in this case, S. fradiae.
After a period of growth and antibiotic production, the neomycin is isolated, and analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine the exact location of the isotopic labels in the final molecule. wikipedia.orgnih.gov This information provides definitive evidence of which precursors are incorporated and can help to deduce the sequence of reactions and the origins of every atom in the complex structure.
Enzymatic Reaction Mechanism Investigations in Biosynthesis
To understand the specific role of each enzyme, scientists investigate their reaction mechanisms in detail. A common approach involves cloning a specific gene from the biosynthetic cluster, such as neo6, and expressing it in a host organism like Escherichia coli that does not naturally produce neomycin. rsc.orgrsc.org This allows for the production and purification of a single enzyme in large quantities.
Once purified, the enzyme's function can be tested in vitro by providing it with putative substrates and analyzing the products formed. For example, the function of the Neo6 enzyme was confirmed by demonstrating its ability to catalyze the transamination of 2-deoxy-scyllo-inosose using L-glutamine as the amino donor. rsc.org Similarly, the mechanism of the radical SAM epimerase, NeoN, was elucidated by showing its activity in converting neomycin C to neomycin B in the presence of its cofactor S-adenosyl-L-methionine (SAM). researchgate.net Such studies provide unambiguous evidence for the function of individual enzymes and help to piece together the entire biosynthetic puzzle. researchgate.net
Biotechnological Approaches for Optimized Neomycin Production
Genetic Engineering of Producing Strains (e.g., Streptomyces fradiae)
Genetic engineering of the primary production strain, Streptomyces fradiae, is a foundational approach to improving neomycin output. nih.gov A key strategy involves cloning and reintroducing the entire neomycin biosynthetic gene cluster (neo cluster) into the host to create strains with multiple copies of the necessary genes. bohrium.comnih.gov This gene cluster contains all the genetic information required for the synthesis of the antibiotic. rsc.org
One successful application of this technique involved cloning the natural neo cluster from Streptomyces fradiae CGMCC 4.576. nih.gov The cluster was then rationally reconstructed by disrupting a negative regulatory gene, neoI, which acts as a repressor in neomycin biosynthesis, and replacing a native promoter with a stronger one (PkasO*) to drive higher expression of key biosynthetic genes. nih.govresearchgate.net The resulting engineered strain, Sf/pKCZ03, which contained multiple copies of this modified gene cluster, demonstrated a 36% increase in neomycin production compared to the parent strain, reaching a yield of 1743 mg/L from an initial 1282 mg/L. nih.gov
Further enhancements have been achieved by combining genetic engineering with process optimization, such as feeding key precursors. When the engineered strain Sf/pKCZ03 was supplemented with N-acetyl-D-glucosamine (1 g/L) and L-glutamine (5 g/L), the neomycin yield showed improvements of 62% and 107%, respectively, compared to the wild-type strain. nih.gov More advanced genome editing tools, such as the CRISPR/Cas9n system, have been adapted for S. fradiae to facilitate rapid and efficient genetic modifications, including gene deletions and promoter replacements, paving the way for developing high-performance neomycin-producing strains. asm.org
| Engineered Strain | Genetic Modification | Effect on Neomycin Production |
| Sf/pKCZ03 | Multi-copy neo cluster with disrupted negative regulator (neoI) and a stronger promoter (PkasO*) for the neoE-D operon. | 36% increase in total neomycin yield. nih.gov With precursor feeding, yield increased by up to 107%. nih.gov |
| ΔneoI mutant | Deletion of the negative regulatory gene neoI. | 50% increase in neomycin yield compared to the wild-type strain. researchgate.net |
| SF/PKCZ03 | Overexpression of the neomycin biosynthesis gene cluster. | 36% increase in neomycin yield. researchgate.net |
| SF-2 (NecR O/E) | Overexpression of the transcription factor NecR. | 23% enhancement in neomycin B titer over the parent high-yield strain. researchgate.net |
Manipulation of Regulatory Genes in Biosynthesis (e.g., neoG, neoH upregulation)
The neomycin biosynthetic gene cluster contains several regulatory genes that control the expression of the entire pathway. Targeting these regulators is a powerful strategy for enhancing antibiotic production. Among these, neoG and neoH have been identified as novel positive regulatory genes. nih.govacs.org Upregulating the expression of these genes can significantly boost neomycin synthesis.
Quantitative real-time PCR analysis of engineered S. fradiae strains has confirmed that increased transcription of regulatory genes, including neoH and another regulator, neoR, correlates with higher neomycin production. nih.gov In the highly productive Sf/pKCZ03 strain, the transcription levels of both structural genes (neoE, neoB, neoL) and regulatory genes (neoR, neoH) were notably increased. nih.gov
Another transcription factor, NecR, was identified by comparing the transcriptomes of a wild-type S. fradiae strain and a high-yield mutant. researchgate.net Overexpression of NecR in the mutant strain led to a 23% further enhancement of neomycin B production. researchgate.net It was found that NecR binds to the promoter region of the neoS gene, increasing its transcription and thereby promoting neomycin synthesis. researchgate.net These findings highlight the central role of transcription factors in metabolic regulation and their potential as targets for strain improvement. researchgate.net
Reconstitution and Overexpression of Mini-Gene Clusters for Component Optimization
A significant challenge in neomycin production is the co-production of neomycin C, a less potent stereoisomer of the main product, neomycin B. nih.govacs.org Separating these two components is difficult and costly. nih.gov A sophisticated genetic strategy to address this is the reconstitution and overexpression of a combinatorial "mini-gene-cluster" designed specifically to optimize the neomycin B to C ratio. nih.govacs.org
This approach involves assembling a small, artificial gene cluster containing only the essential genes required for a specific metabolic outcome. nih.gov In one study, a mini-gene-cluster was constructed containing five key genes:
neoN : Encodes an epimerase responsible for converting neomycin C to neomycin B. nih.govacs.org
metK : Encodes an S-adenosylmethionine (SAM) synthetase. SAM is a required cofactor for the NeoN enzyme. nih.govacs.org
aphA : A resistance gene that helps the organism tolerate higher concentrations of its own antibiotic product. nih.govacs.org
This mini-cluster (PkasO-neoN-metK-PkasO-neoGH-aphA) was overexpressed in S. fradiae. nih.gov The engineered strain, Sf/pKCZ04, showed a significant improvement in product quality. The proportion of neomycin C was reduced from 19.1% in the wild-type strain to 12.7%, while the production of the desired neomycin B simultaneously increased by approximately 13.1%. nih.govacs.org This strategy demonstrates how targeted genetic engineering can be used not just to increase total yield but also to refine the composition of the final product. nih.gov
| Genetic Element | Function in Mini-Gene Cluster |
| neoN | Encodes an epimerase that converts neomycin C into neomycin B. nih.gov |
| metK | Encodes a synthetase for SAM, a necessary cofactor for NeoN. nih.gov |
| neoG and neoH | Positive regulatory genes that increase overall biosynthesis. nih.gov |
| aphA | Provides resistance to neomycin, allowing for higher production. nih.gov |
| PkasO* | A strong constitutive promoter used to drive high gene expression. nih.govnih.gov |
Mutasynthesis and Combinatorial Biosynthesis for Novel Analogues
Beyond optimizing the production of natural neomycin, biotechnological tools can be used to create novel analogues with potentially improved properties. Mutasynthesis and combinatorial biosynthesis are two such approaches that leverage the cell's natural enzymatic machinery. nih.gov
Mutasynthesis , also known as mutational biosynthesis, involves generating a mutant strain of the producing organism that is blocked at a specific step in the biosynthetic pathway. nih.gov This is often achieved by deleting a gene responsible for synthesizing a key precursor or building block. The fermentation medium is then supplemented with a chemically synthesized analogue of that precursor. nih.gov If the downstream enzymes in the pathway are flexible enough to accept this new building block, they will incorporate it into the final structure, resulting in a novel antibiotic derivative. nih.govrsc.org
Combinatorial biosynthesis is a broader approach that involves genetically modifying pathways to produce new compounds. This can include introducing genes from different organisms that produce other antibiotics or altering the substrate specificity of existing enzymes. nih.govmdpi.com For aminoglycosides like neomycin, the remarkable promiscuity of certain biosynthetic enzymes, particularly glycosyltransferases, offers great potential for creating new derivatives by attaching different sugar moieties to the core structure. nih.govnih.gov These strategies exploit the biosynthetic machinery of the microorganism to circumvent laborious chemical synthesis, opening avenues for generating structural diversity and discovering new antibiotic candidates. nih.gov
Mechanism of Action of Neomycin T at the Molecular Level
Interaction with Bacterial Ribosomal Subunits
Neomycin's primary target within the bacterial cell is the ribosome, the complex molecular machinery responsible for protein synthesis. wikipedia.orgdrugbank.compatsnap.com
Neomycin, like other aminoglycoside antibiotics, binds specifically and irreversibly to the 30S ribosomal subunit of susceptible bacteria. wikipedia.orgdrugbank.compatsnap.comnih.govnih.govuobasrah.edu.iqmdpi.comnih.gov This interaction is crucial for its antibacterial activity. The binding site is located within the 16S ribosomal RNA (rRNA) component of the 30S subunit, specifically targeting the A site (aminoacyl-tRNA binding site). mdpi.comasm.orgacs.orgetsu.edu Studies have shown that Neomycin interacts with phylogenetically conserved sequences within the 16S rRNA. acs.org Key to this interaction are two conserved adenine (B156593) residues at positions 1492 and 1493 within the rRNA A site. asm.orgacs.orgasm.org Neomycin's binding induces a conformational change in the ribosomal A site, causing nucleotides A1492 and A1493 to flip out from helix 44, a change typically observed only upon the formation of a cognate tRNA-mRNA complex. acs.orgasm.org
By binding to the 30S ribosomal subunit, Neomycin disrupts bacterial protein synthesis. wikipedia.orgdrugbank.compatsnap.comnih.govnih.govuobasrah.edu.iqmdpi.comnih.govlktlabs.com This disruption is largely due to the compound's ability to interfere with translational accuracy. Neomycin binding leads to a misreading of the mRNA code, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.comnih.govuobasrah.edu.iqmdpi.comacs.orgetsu.eduroyalsocietypublishing.orgnih.gov This miscoding produces aberrant, nonfunctional proteins, which ultimately disrupts various cellular processes and leads to cell death. patsnap.com The conformational changes induced by Neomycin in the 16S rRNA A-site are believed to enhance the ribosome's affinity for tRNA, even non-cognate ones, contributing to the misreading phenotype. acs.org
While the initial steps required for peptide synthesis may commence, the subsequent elongation process is significantly hindered by Neomycin. nih.govuobasrah.edu.iq The binding action of Neomycin can inhibit the translocation step, which is the movement of the ribosome along the mRNA to read the next codon. patsnap.comacs.org This stalling of translocation further impedes the progression of protein synthesis. Neomycin's interaction with the ribosome affects the decoding center, blocking the subtle motions necessary for decoding and translocation. rcsb.org While primarily known for its effects on elongation and miscoding, some research also suggests interference with translation initiation. mdpi.comelifesciences.org
Modulation of Other Bacterial Cellular Processes
Beyond its well-established ribosomal interactions, Neomycin has also been shown to influence other critical bacterial cellular processes, particularly those involving RNA.
Neomycin has been identified as an inhibitor of bacterial Ribonuclease P (RNase P). lktlabs.comasm.orgnih.govresearchgate.netoup.comasm.orglsu.edu RNase P is an essential endoribonuclease responsible for the 5'-maturation of transfer RNAs. researchgate.net Neomycin B, a component of Neomycin, has been shown to bind to the rnpB component of the RNase P holoenzyme and/or precursor tRNA molecules, thereby interfering with the enzyme's function. asm.orgresearchgate.net Kinetic studies have characterized the inhibition of RNase P by Neomycin as non-competitive. nih.govresearchgate.net This inhibitory effect is dependent on the concentration of magnesium ions, suggesting that Neomycin competes with Mg2+ for binding sites on the RNase P holoenzyme. nih.govresearchgate.netasm.orglsu.edu Research indicates that Neomycin is a potent inhibitor of RNase P, demonstrating lower IC50 values compared to other aminoglycosides in some studies. nih.govresearchgate.netasm.org
Table 1: Inhibition of RNase P by Neomycin
| Aminoglycoside | RNase P Source | Inhibition Type | IC50 (approximate) | Mg2+ Dependence | Citation |
| Neomycin | Dictyostelium discoideum | Non-competitive | Strongest inhibitor among tested aminoglycosides | Dependent | nih.govresearchgate.net |
| Neomycin | Staphylococcus aureus | N/A | ~140 μM (RNPA2000) vs ~40 μM (Neomycin) | Abolished at high Mg2+ | asm.org |
| Neomycin B | Human peripheral lymphocytes | Non-competitive | 74 μM | Dependent | lsu.edu |
Note: IC50 values can vary depending on experimental conditions and the specific RNase P source.
Biological Activities and Cellular Effects of Neomycin T
Antimicrobial Spectrum and Efficacy
Nebmycin T exhibits a broad range of antimicrobial activity, affecting various types of bacteria. Its efficacy can also be enhanced when used in combination with other antimicrobial agents.
This compound demonstrates activity against both Gram-positive and Gram-negative bacteria. drugbank.comwikipedia.org As an aminoglycoside antibiotic, it is particularly effective against Gram-negative aerobic bacilli. wikipedia.orgnih.gov Its spectrum includes activity against Gram-positive bacteria as well, though it is noted to be partially effective in some cases. wikipedia.orgmdpi.com The compound is known to be active against a range of bacteria, including species of Klebsiella and Proteus, although resistant strains may emerge. drugbank.com
Table 1: Antimicrobial Spectrum of this compound
| Bacterial Type | Activity Level | Specific Organisms |
|---|---|---|
| Gram-Negative | Excellent | Escherichia coli, Klebsiella-Enterobacter group drugbank.comwikipedia.org |
Research has shown that this compound can potentiate the antimicrobial activity of other agents, a notable example being its synergistic relationship with mupirocin. nih.govnih.gov A screen of an FDA-approved drug library identified that neomycin sulfate potentiates the antimicrobial properties of mupirocin against Staphylococcus aureus. nih.govnih.gov This synergistic effect is maintained in ointment formulations and has been shown to be more effective than either agent used alone in reducing bacterial burden in preclinical models. nih.govnih.gov The mechanism behind this potentiation may be linked to this compound's inhibition of the organism's RNase P function, which is involved in the tRNA processing pathway, upstream of mupirocin's primary target. nih.govgoogle.com
Table 2: Synergistic Effects of this compound with Mupirocin
| Parameter | Observation | Reference |
|---|---|---|
| In Vitro Assays | Additive antimicrobial advantage to mupirocin. | nih.gov |
| Ointment Formulations | Improved antimicrobial clearance in combination. | nih.govgoogle.com |
| Mechanism of Synergy | Potential inhibition of RNase P function by this compound. | nih.govnih.govgoogle.com |
This compound has demonstrated inhibitory effects against several specific and medically significant bacterial pathogens.
Staphylococcus aureus : this compound is active against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The combination of this compound and mupirocin has proven effective against contemporary methicillin-susceptible, methicillin-resistant, and high-level mupirocin-resistant S. aureus strains. nih.govnih.gov Studies have shown that neomycin-lipid conjugates exhibit strong activity against MRSA. nih.gov Furthermore, this compound can inhibit the assembly of the 30S ribosomal subunit in S. aureus, a critical step in protein synthesis. researchgate.net
Escherichia coli : As a prominent Gram-negative pathogen, Escherichia coli is susceptible to this compound. drugbank.comcloudfront.net The compound is active against the major species of E. coli found in the colon, as well as enteropathogenic forms. drugbank.com Neomycin is considered a first-choice antibiotic for treating enteritis in some contexts caused by enterotoxigenic E. coli (ETEC). nih.govnih.gov
Enterococci : Enterococci, which are Gram-positive bacteria, can be challenging to treat due to intrinsic and acquired antibiotic resistance. nih.govnih.gov While some enterococci may show resistance, this compound is generally considered to have activity against this group of bacteria. mdpi.com The combination of a cell-wall active agent with an aminoglycoside like this compound can often overcome enterococcal tolerance to antibiotics. nih.gov
Table 3: Activity of this compound Against Specific Pathogens
| Pathogen | Activity Noted |
|---|---|
| Staphylococcus aureus | Effective against MSSA, MRSA, and mupirocin-resistant strains. nih.govnih.gov |
| Escherichia coli | Active against various strains, including enteropathogenic and enterotoxigenic forms. drugbank.comnih.gov |
| Enterococci | Demonstrates activity, which can be enhanced in combination therapies. mdpi.comnih.gov |
Interactions with Microbial Physiology
This compound interacts with the fundamental processes of microbial cells, leading to the disruption of their growth and viability.
The introduction of an antimicrobial agent like this compound disrupts the normal growth curve of bacteria. researchgate.net As a bactericidal agent, this compound is expected to cause a rapid decline in the bacterial population during the exponential growth phase. researchgate.net The inhibitory effect of the drug is linked to its concentration. For some antibiotics, slower-growing bacteria can be less affected, suggesting a complex relationship between bacterial growth rate and drug susceptibility. nih.gov The specific growth rate of bacteria is often dependent on the concentration of a growth-limiting substrate, and the presence of an antibiotic like this compound can become the primary limiting factor for growth. youtube.com
This compound has a direct and detrimental impact on bacterial cell viability. researchgate.net Its primary mechanism of action involves binding to the 30S ribosomal subunit of susceptible bacteria, which disrupts protein synthesis and is crucial for bacterial survival. drugbank.comnih.govnih.gov This inhibition of translation ultimately leads to a bactericidal effect. nih.govnih.gov Studies on Staphylococcus aureus have shown that this compound can reduce the viable cell number with an IC50 of 2 µg/mL. researchgate.net The disruption of the bacterial cell wall integrity and other cellular processes by agents like this compound can lead to cell lysis and death. mdpi.com
Other Biological Effects (Non-Clinical Focus)
Beyond its direct antibacterial effects, this compound may possess other biological activities of scientific interest, particularly in the realm of genetic research.
One of the most intriguing potential biological effects of this compound, inferred from research on the structurally similar compound negamycin and other aminoglycosides, is its capacity to induce the readthrough of premature termination codons (PTCs). PTCs are nonsense mutations in the genetic code that signal the cell to prematurely stop protein synthesis, leading to the production of truncated and often non-functional proteins. This is the underlying cause of numerous genetic diseases.
The mechanism behind this readthrough activity lies in the ability of certain aminoglycosides to bind to the decoding center of the ribosome. This binding can alter the conformation of the ribosomal RNA (rRNA), reducing the fidelity of stop codon recognition by translation termination factors. Consequently, the ribosome may misinterpret the PTC and instead insert a near-cognate aminoacyl-tRNA, allowing translation to continue to the normal termination codon and produce a full-length protein.
Research on negamycin has demonstrated its potential in promoting the readthrough of PTCs in various disease models. Studies have shown that negamycin and its derivatives can restore the expression of functional proteins in cells with nonsense mutations. The efficiency of this readthrough is influenced by the specific aminoglycoside, the sequence of the PTC (UAA, UAG, or UGA), and the surrounding nucleotide context. While direct studies on this compound's readthrough capabilities are not extensively documented, its structural similarities to other aminoglycosides with proven readthrough activity suggest it may hold similar potential. This makes this compound a compound of interest for further investigation in the context of therapeutic strategies for genetic disorders caused by nonsense mutations.
The potential for readthrough activity opens up avenues for non-clinical research into the fundamental processes of translation and its modulation. Understanding how compounds like this compound can influence ribosomal fidelity could provide valuable insights into the mechanisms of protein synthesis and the development of novel therapeutic agents.
Molecular Interactions and Structural Biology of Neomycin T
Structural Basis of Ribosomal Binding
Neomycin T, like other aminoglycoside antibiotics, targets the bacterial ribosome, specifically the 30S ribosomal subunit. Its binding site is located within the aminoacyl-tRNA site (A-site), a critical region involved in decoding genetic information during protein synthesis.
The primary binding site for neomycin and related aminoglycosides is within helix 44 of the 16S ribosomal RNA (rRNA) in the 30S subunit. nih.govasm.org The interaction involves specific contacts with conserved nucleotides in this region. The neamine (B104775) core, a structural motif common to neomycin-class aminoglycosides, is essential for this ribosomal binding and subsequent antibacterial activity. nih.gov
Detailed analyses, including studies utilizing techniques like X-ray crystallography and NMR, have revealed the atomic-level interactions. Neomycin forms hydrogen bonds and stacking interactions with nucleotides in the A-site. For instance, interactions with nucleotides such as A1408, G1491, A1492, A1493, and C1407 have been reported for neomycin-class antibiotics. nih.govacs.org These interactions help anchor the antibiotic within the A-site. The additional sugar rings attached to the neamine core, specifically rings III and IV, contribute to increasing the strength of drug binding to the ribosome. nih.gov
Beyond the primary A-site, some studies suggest that 2-deoxystreptamine (B1221613) (2-DOS) aminoglycosides like neomycin can also bind to a secondary site located in the major groove of helix 69 (H69) of the 23S rRNA in the 50S ribosomal subunit. pnas.orgnih.gov This secondary binding site is part of an intersubunit bridge that contacts the helix 44 decoding site of the small subunit. pnas.org
The binding of neomycin to the ribosomal A-site induces significant conformational changes in the 16S rRNA. A hallmark of aminoglycoside binding, including that of neomycin, is the alteration of nucleotides A1492 and A1493. These nucleotides, which are normally stacked within helix 44, flip out upon drug binding. nih.govacs.orgpnas.org This flipped-out conformation of A1492 and A1493 is typically observed only when a cognate tRNA-mRNA complex is formed. nih.gov By stabilizing this conformation, neomycin interferes with the accurate decoding of mRNA, leading to misreading of codons and the production of aberrant proteins. nih.govmdpi.com
Binding of neomycin to the secondary site on H69 has also been shown to influence the conformation of bridge B2 and affect the process of small subunit rotation relative to the large subunit, a dynamic movement that occurs during translation. pnas.orgpnas.org
Interaction with Aminoglycoside Modifying Enzymes (AMEs)
Bacterial resistance to aminoglycoside antibiotics, including neomycin T, is frequently mediated by aminoglycoside modifying enzymes (AMEs). These enzymes inactivate the antibiotic by covalently modifying specific functional groups on the molecule, thereby preventing its effective binding to the ribosome. asm.orgfrontiersin.org
AMEs are a diverse group of enzymes categorized based on the type of modification they catalyze: acetylation (catalyzed by acetyltransferases, AACs), adenylation (catalyzed by nucleotidyltransferases, ANTs), and phosphorylation (catalyzed by phosphotransferases, APHs). nih.govasm.orgfrontiersin.org Each AME typically modifies the aminoglycoside at a specific hydroxyl or amino group. nih.gov This covalent modification alters the chemical structure and charge distribution of the antibiotic, significantly reducing or abolishing its affinity for the ribosomal binding site. frontiersin.org
For example, APH enzymes catalyze the phosphorylation of hydroxyl groups, while AAC enzymes catalyze the acetylation of amino groups. These modifications can occur at various positions on the neomycin molecule, depending on the specific AME present in the resistant bacterium. The presence of AMEs is a major mechanism of acquired resistance and is often encoded by genes located on mobile genetic elements like plasmids and transposons. asm.org
Kinetic and thermodynamic studies provide insights into the molecular forces governing the interaction between neomycin and AMEs. Studies involving isothermal titration calorimetry (ITC) and other biophysical techniques have investigated the binding of neomycin to various AMEs, such as APH and AAC enzymes. acs.orgcitius.technologymetu.edu.trnih.gov
The presence of the enzyme's co-substrate, such as ATP for APH enzymes or acetyl-CoA for AAC enzymes, typically leads to a significant increase in the affinity of the aminoglycoside for the enzyme. citius.technologymetu.edu.trnih.gov This indicates that the binding of the co-substrate can induce conformational changes in the enzyme that enhance its ability to bind the aminoglycoside substrate, or that the ternary complex (enzyme-substrate-co-substrate) is more stable.
The binding affinity of neomycin to AMEs can also be influenced by environmental factors such as pH. Studies have shown a complex dependence of the association constant (Kb) for the enzyme-neomycin complex on pH, indicating that the protonation state of both the enzyme and the antibiotic plays a role in their interaction. acs.orgcitius.technology
Below is a representative table summarizing general thermodynamic characteristics observed for aminoglycoside-AME binding:
| Thermodynamic Parameter | Binary Enzyme-Aminoglycoside Complex | Ternary Enzyme-Aminoglycoside-Co-substrate Complex |
| Enthalpy Change (ΔH) | Favorable (Exothermic) citius.technologymetu.edu.trnih.gov | More Favorable citius.technologymetu.edu.tr |
| Entropy Change (TΔS) | Unfavorable citius.technologymetu.edu.trnih.gov | Less Favorable metu.edu.tr |
| Free Energy Change (ΔG) | Favorable citius.technology | More Favorable citius.technologymetu.edu.tr |
| Association Constant (Kb) | Lower citius.technologymetu.edu.trnih.gov | Higher citius.technologymetu.edu.trnih.gov |
The amino groups present on the neomycin molecule play a critical role in its interaction with AMEs. These positively charged groups are often the targets for enzymatic modification (acetylation by AACs) or are involved in crucial electrostatic interactions within the enzyme's active site. acs.orgcitius.technologyacs.org
The interplay between the positively charged amino groups of neomycin and negatively charged residues in the AME active site is a major driving force for initial recognition and binding. However, the relationship between the net positive charge on the aminoglycoside and its affinity for the enzyme is complex and not always a direct correlation, suggesting that other factors and interactions are also important. acs.org
Advanced Structural Characterization Techniques
Advanced biophysical and structural techniques are essential for probing the precise interactions between small molecules like aminoglycosides and their biological targets, often RNA or proteins. These methods provide high-resolution details about binding sites, conformational changes, and the thermodynamic forces driving complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies
NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. For aminoglycosides like Neomycin, NMR has been extensively used to understand their conformations and their binding to RNA, particularly ribosomal RNA (rRNA). acs.orgvast.vnpnas.orgembopress.orgacs.orgnih.govnist.govacs.orgasm.org
NMR studies have provided valuable insights into how aminoglycosides bind to specific regions of rRNA, such as the A-site of the bacterial 16S rRNA, which is a primary target for their antibacterial activity. acs.orgvast.vnembopress.org These studies can reveal the specific atoms involved in binding, the types of interactions (e.g., hydrogen bonds, electrostatic interactions), and the conformational changes that occur in both the aminoglycoside and the RNA upon binding. vast.vnpnas.org For instance, NMR has demonstrated that aminoglycosides can bind within the major groove of RNA duplexes, sometimes inducing conformational changes. vast.vn
Furthermore, NMR spectroscopy, particularly using isotopes like 15N, has been employed to determine the pKa values of the amino groups in Neomycin and other aminoglycosides. nih.govacs.orgacs.org These pKa values are critical for understanding the protonation state of the molecule at physiological pH and how these charges contribute to electrostatic interactions with negatively charged RNA or protein surfaces. nih.govacs.org Studies have shown that the binding of Neomycin to targets like aminoglycoside phosphotransferase can cause shifts in the pKa values of its amino groups. acs.org
NMR is also utilized in screening for molecules that bind to specific RNA targets, including those relevant to aminoglycoside binding sites. acs.org
X-ray Crystallography for Ligand-Protein/RNA Complexes
X-ray crystallography provides high-resolution three-dimensional structures of molecules and their complexes. This technique has been instrumental in visualizing the binding of aminoglycosides to their ribosomal targets at the atomic level. nih.govpnas.orgasm.orgpnas.orgresearchgate.netnih.govpdbj.orgresearchgate.net
Crystal structures of bacterial ribosomes or ribosomal subunits in complex with various aminoglycosides, including Neomycin analogs, have revealed the precise binding sites and the network of interactions that stabilize the complex. nih.govpnas.orgasm.orgpnas.orgresearchgate.net These structures show that aminoglycosides typically bind within the A-site of the 16S rRNA, where they induce conformational changes that lead to misreading of the genetic code and inhibition of protein synthesis. nih.govpnas.orgasm.org X-ray crystallography has shown that aminoglycosides interact with specific nucleotides in helix 44 (h44) and helix 69 (H69) of the ribosomal RNA. nih.govpnas.org
While direct crystal structures of "Neomycin T" bound to its biological targets may not be widely reported, studies on Neomycin B and other related compounds provide strong models for understanding such interactions. For example, crystal structures of Neomycin B analogs bound to the bacterial ribosomal A-site have been determined, highlighting the importance of specific chemical modifications for binding and activity. researchgate.net X-ray crystallography has also been used to study enzymes involved in Neomycin biosynthesis, providing structural context for how the molecule is synthesized. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Large Molecular Assemblies
Cryo-EM has emerged as a powerful technique for determining the structures of large and dynamic molecular complexes, such as ribosomes, at increasingly high resolutions. researchgate.netwhiterose.ac.ukpnas.orgpnas.orgnih.gov This is particularly relevant for studying the interaction of aminoglycosides with the entire ribosome, providing a more complete picture than isolated ribosomal subunits.
Cryo-EM studies have provided structural insights into how aminoglycosides bind to both bacterial and eukaryotic ribosomes, revealing their impact on ribosomal conformation and function. researchgate.netwhiterose.ac.ukpnas.orgpnas.orgnih.gov These studies can capture different functional states of the ribosome and how antibiotic binding influences these states. pnas.org For instance, Cryo-EM has been used to study the binding of various aminoglycosides to bacterial ribosomes, showing their interactions within the A-site and their effects on intersubunit bridges. researchgate.netpnas.org
While specific Cryo-EM studies on "Neomycin T" were not found, the application of this technique to other aminoglycosides demonstrates its utility in understanding the binding of this class of compounds to large ribosomal assemblies and the resulting structural consequences that relate to their mechanism of action. researchgate.netwhiterose.ac.ukpnas.orgpnas.orgnih.gov
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique used to measure the heat changes associated with molecular binding events. It directly determines binding affinity (Ka or Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction in a single experiment. acs.orgacs.orgmetu.edu.trtennessee.eduacs.orgnih.govnih.govnih.govfigshare.comrsc.orgbionavis.com
ITC has been widely applied to study the binding thermodynamics of Neomycin and other aminoglycosides with various targets, including RNA and proteins. acs.orgacs.orgmetu.edu.trtennessee.eduacs.orgnih.govnih.govnih.govfigshare.comrsc.orgbionavis.com These studies provide quantitative data on the strength of the interaction and the driving forces behind complex formation. For example, ITC studies have characterized the binding of Neomycin to ribosomal A-site RNA, revealing the affinity and the enthalpic and entropic contributions to binding. acs.orgacs.org
Studies using ITC have shown that aminoglycoside binding to RNA is often associated with a favorable enthalpy change and sometimes a compensating unfavorable entropy change. acs.orgacs.org ITC can also reveal binding-linked protonation events, which are significant for polycationic aminoglycosides like Neomycin. acs.orgacs.orgacs.org Furthermore, ITC has been used to study the interaction of Neomycin with serum albumin and aminoglycoside-modifying enzymes, providing thermodynamic parameters for these interactions. acs.orgmetu.edu.trtennessee.edunih.govnih.govrsc.orgbionavis.com
Data from ITC experiments can be presented in tables to summarize the thermodynamic parameters obtained for the binding of Neomycin or related aminoglycosides to their targets under different conditions (e.g., varying temperature or pH).
| Ligand | Target | Temperature (°C) | Kd (µM) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | Ref. |
| Neomycin | A-site RNA | 25 | - | -9.6 | - | - | 1 | acs.orgacs.org |
| Neomycin | A-site RNA | 37 | - | -20.0 | - | - | 1 | acs.orgacs.org |
| Neomycin B | APH | 24 | - | pH dependent | pH dependent | pH dependent | - | acs.org |
| Neomycin | BSA | 25 | ~1000 | -7.3 | -3.1 | -4.2 | 1 | nih.govrsc.org |
| Neomycin | HSA | 25 | ~800 | -7.2 | -3.4 | -3.8 | 1 | nih.govrsc.org |
Note: Kd values are approximate and may vary depending on experimental conditions. ΔG is calculated from ΔH and TΔS (ΔG = ΔH - TΔS).
These advanced techniques, applied to Neomycin and related compounds, provide a comprehensive picture of the molecular basis of their interactions, which is crucial for understanding their biological activity and for the rational design of new derivatives.
Mechanisms of Microbial Resistance to Neomycin T
Enzymatic Resistance Mechanisms
The most prevalent mechanism of resistance to aminoglycosides, including neomycin, is the enzymatic modification of the drug molecule by Aminoglycoside Modifying Enzymes (AMEs). nih.govnih.gov These enzymes alter the structure of neomycin, thereby reducing its affinity for its ribosomal target.
There are three main classes of AMEs that inactivate neomycin and other aminoglycosides:
Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside structure.
Aminoglycoside Phosphotransferases (APHs): These enzymes mediate the transfer of a phosphate group from ATP to a hydroxyl group on the antibiotic. Resistance to neomycin is often conferred by aminoglycoside 3'-O-phosphotransferases. nih.gov In a study of neomycin-resistant E. coli from Danish pig farms, the aph(3')-Ia and aph(3')-Ib genes, which encode for phosphotransferases, were identified as the primary determinants of resistance. nih.gov
Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes catalyze the transfer of a nucleotide (typically AMP from ATP) to a hydroxyl group on the aminoglycoside.
The presence of genes encoding these enzymes, often located on mobile genetic elements like plasmids and transposons, facilitates their rapid dissemination among bacterial populations. nih.gov For instance, the aph(3')-Ia gene has been found on various large conjugative plasmids, contributing to the spread of neomycin resistance. nih.gov
The specificity of AMEs for their aminoglycoside substrates is determined by the three-dimensional structure of the enzyme's active site. This site recognizes specific chemical groups on the neomycin molecule, allowing for the precise modification that leads to inactivation. The modification, whether it be acetylation, phosphorylation, or nucleotidylation, sterically hinders the binding of neomycin to its target on the bacterial ribosome, rendering the antibiotic ineffective.
Ribosomal Target Site Modifications
Alterations in the bacterial ribosome, the target of neomycin, can also lead to resistance. Neomycin functions by binding to the 30S ribosomal subunit, specifically to the A-site within the 16S rRNA, which disrupts protein synthesis. mcmaster.ca
Mutations in the genes encoding 16S rRNA can alter the structure of the A-site, thereby reducing the binding affinity of neomycin. nih.gov Specific nucleotide changes within this region can confer resistance. nih.govnih.gov For example, studies on Mycobacterium smegmatis have shown that mutations in the 530 loop region of the 16S rRNA are associated with streptomycin resistance, a related aminoglycoside. nih.gov While specific mutations conferring high-level resistance to neomycin are a subject of ongoing research, alterations in key nucleotides that interact with the drug are known to decrease susceptibility. nih.govresearchgate.net
The methylation of specific nucleotides in the 16S rRNA is another significant mechanism of resistance. nih.govresearchgate.netmsu.ru This modification is carried out by rRNA methyltransferases. The addition of a methyl group to a critical nucleotide in the neomycin-binding site can sterically obstruct the antibiotic, preventing its interaction with the ribosome. indiatimes.com This mechanism is a form of self-defense for some antibiotic-producing bacteria and has been acquired by pathogenic bacteria. researchgate.net
Efflux Pump Systems
Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. nih.govnih.gov Overexpression of these pumps can lead to a decrease in the intracellular concentration of neomycin, preventing it from reaching its ribosomal target in sufficient quantities to be effective. mdpi.com While often contributing to low-level resistance, efflux pumps can work in concert with other resistance mechanisms to produce clinically significant levels of resistance. mdpi.com These pumps are a key component of both intrinsic and acquired resistance in many pathogenic bacteria.
Implications of Resistance Spread (e.g., R-plasmids, transposons, integrons)
The dissemination of antibiotic resistance genes among bacterial populations is largely facilitated by mobile genetic elements (MGEs). nih.govresearchgate.netconsensus.appnih.gov These DNA segments can move within a single bacterium's genome or be transferred to another bacterium through a process known as horizontal gene transfer. nih.govresearchgate.netnih.gov This rapid spread of resistance poses a significant threat to the efficacy of antibiotics like nebramycin.
Key mobile genetic elements involved in this process include:
R-plasmids (Resistance plasmids): These are extrachromosomal, circular DNA molecules that can replicate independently of the bacterial chromosome. youtube.com Plasmids are crucial vehicles for spreading antibiotic resistance genes through bacterial conjugation, a process involving direct cell-to-cell contact. irb.hrnih.gov They can carry multiple resistance genes, conferring a multidrug-resistant phenotype to the host bacterium in a single transfer event. youtube.com
Transposons ("Jumping Genes"): These are segments of DNA that can move from one location to another within a genome. nih.govresearchgate.netyoutube.com Transposons can carry antibiotic resistance genes and insert them into plasmids or the bacterial chromosome, thereby facilitating their stabilization and spread. irb.hrnih.govfrontiersin.org For instance, Tn402-like and Tn3-like transposons have been identified as important mediators in the acquisition of resistance genes on plasmids. irb.hrnih.gov
Integrons: These are genetic elements that can capture and express genes, particularly those conferring antibiotic resistance, contained within structures called gene cassettes. frontiersin.orgnih.gov Integrons are often found within transposons and plasmids, creating a highly efficient system for accumulating and disseminating multiple resistance determinants. nih.govfrontiersin.org The presence of integrons on mobile elements like plasmids is a major factor in the rise of multidrug resistance. irb.hrfrontiersin.org
The interplay between these elements creates a powerful system for the evolution and spread of antibiotic resistance. A resistance gene cassette can be captured by an integron, which may be located on a transposon. This transposon can then "jump" onto a conjugative plasmid, which can then be transferred to a wide range of bacterial species, rapidly spreading resistance through a population. frontiersin.org
| Genetic Element | Primary Role in Resistance Spread | Mechanism of Mobility | Common Associated Genes |
|---|---|---|---|
| R-Plasmids | Inter-bacterial transfer of multiple resistance genes. youtube.comirb.hr | Conjugation (cell-to-cell transfer). youtube.com | Genes for aminoglycoside-modifying enzymes, β-lactamases. |
| Transposons | Intra- and inter-molecular movement of resistance genes (e.g., from chromosome to plasmid). nih.govresearchgate.net | Transposition ("cut and paste" or "copy and paste"). | Aminoglycoside acetyltransferases (AAC), Aminoglycoside phosphotransferases (APH). frontiersin.org |
| Integrons | Capture and expression of resistance gene cassettes. frontiersin.orgnih.gov | Site-specific recombination (via integrase enzyme). | Various resistance cassettes for different antibiotic classes. |
Phenotypic Adaptations and Persister Cell Formation
Beyond the acquisition of resistance genes, bacteria can also survive antibiotic treatment through phenotypic adaptations. One of the most significant of these is the formation of persister cells.
Persister cells are a small, dormant subpopulation of bacteria within a genetically identical population that exhibit a transient tolerance to high concentrations of antibiotics. asm.orgnih.govasm.org Unlike resistant bacteria, persisters are not genetically mutated to resist the antibiotic; their tolerance stems from a temporary state of metabolic inactivity or dormancy. nih.govasm.orgnih.gov
Key characteristics of persister cells:
Dormant State: Persisters are in a non-growing or slowly replicating state. nih.gov Since many antibiotics, including aminoglycosides, target active cellular processes like protein synthesis, this dormancy renders them ineffective. asm.org
Transient Tolerance: The tolerance is not a permanent trait. When the antibiotic is removed, persisters can "reawaken" and resume growth, repopulating the environment with susceptible bacteria. nih.gov
Phenotypic Heterogeneity: Their formation is considered a bet-hedging strategy, where a population produces a small number of dormant cells to ensure survival in case of sudden environmental stress, such as antibiotic exposure. nih.govfrontiersin.org
For aminoglycosides like nebramycin, a key factor in persister tolerance is the mechanism of drug uptake. Aminoglycosides require a proton motive force to enter the bacterial cell. nih.gov Metabolically dormant persister cells have a low proton motive force, which significantly reduces the uptake of the antibiotic, allowing them to survive. nih.gov
The formation of persisters is a complex process influenced by various cellular pathways, including toxin-antitoxin (TA) modules. frontiersin.orgasm.org Toxins produced by these systems can inhibit essential cellular functions like translation, pushing cells into a dormant state conducive to survival during antibiotic treatment. asm.org Studies have shown that tolerant bacteria and persister cells can serve as reservoirs from which genetically resistant mutants can emerge. nih.gov
| Characteristic | Genetically Resistant Bacteria | Persister Cells |
|---|---|---|
| Genetic Basis | Permanent genetic change (mutation or acquisition of resistance genes). youtube.com | No genetic change; phenotypic variant. nih.gov |
| Growth in Antibiotic | Can grow and multiply in the presence of the antibiotic. | Cannot grow but survive in a dormant state. asm.orgnih.gov |
| Heritability | Resistance is passed on to all daughter cells. | Progeny are susceptible to the antibiotic after regrowth. nih.gov |
| Population Fraction | Can become the dominant population under selective pressure. | A small, transient subpopulation. nih.gov |
| Mechanism vs. Aminoglycosides | Enzymatic modification, target site alteration, efflux pumps. nih.gov | Reduced drug uptake due to low metabolic activity and lack of proton motive force. nih.gov |
Synthesis, Derivatives, and Structure Activity Relationship Sar of Neomycin T Analogues
Chemical Synthesis Approaches for Neomycin and its Derivatives
The synthesis of neomycin and its analogues can be broadly categorized into total synthesis and semi-synthetic modifications. While total synthesis provides a high degree of control over the final structure, it is often a complex and lengthy process. In contrast, semi-synthetic modifications of the natural product offer a more direct route to novel derivatives.
Semi-synthetic modification of the neomycin scaffold has proven to be a more facile and productive approach for generating novel analogues. nih.govusu.edunih.govacs.org A significant focus of these efforts has been the modification of the 5''-hydroxyl group of neomycin B. nih.govnih.govacs.org This position is not essential for ribosomal binding, making it an attractive site for derivatization to enhance antibacterial activity and overcome resistance mechanisms. mdpi.com
A general strategy for the synthesis of 5''-modified neomycin derivatives involves the selective protection of the amino groups, followed by modification of the 5''-hydroxyl group, and subsequent deprotection. For instance, the amino groups of neomycin can be protected with carbobenzyloxy (Cbz) groups, which can be removed under mild hydrogenolysis conditions. The exposed 5''-hydroxyl group can then be subjected to various chemical transformations, such as acylation or etherification, to introduce a diverse range of functionalities. nih.gov
One study reported the synthesis of a library of 5''-acylated neomycin derivatives. nih.gov The synthesis involved the protection of neomycin B's amino groups, followed by acylation of the 5''-hydroxyl group with various acyl chlorides of different chain lengths. The final deprotection step yielded the desired 5''-acyl neomycin analogues. nih.gov
Table 1: Examples of Synthesized 5''-Modified Neomycin Derivatives and their Antibacterial Activity nih.gov
| Compound | Modification at 5''-position | MIC (µg/mL) against MRSA (ATCC 33591) | MIC (µg/mL) against VRE (ATCC 51299) |
| Neomycin B | -OH | >128 | >128 |
| 4a | Heptanoyl | 64 | 128 |
| 4e | Hexadecanoyl | 8 | 16 |
| 4f | Octadecanoyl | 4 | 8 |
Structure-Activity Relationship (SAR) Studies for Biological Potency
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For neomycin analogues, these studies provide valuable insights for the rational design of new derivatives with improved antimicrobial properties.
The primary target of neomycin is the 16S ribosomal RNA (rRNA) in bacteria, where it binds to the A-site and disrupts protein synthesis. The key pharmacophoric elements of neomycin responsible for this interaction are its amino groups, which are protonated at physiological pH and engage in electrostatic interactions with the phosphate backbone of the rRNA. The spatial arrangement of these amino groups is critical for high-affinity binding. Rings I and II of the neomycin scaffold are considered the primary binding motif, with the amino groups at the 2' and 6' positions playing a crucial role.
Modifications at the 5''-position of neomycin have been shown to have a significant impact on its antimicrobial efficacy. nih.govnih.gov Studies have revealed that the introduction of long-chain acyl groups at this position can lead to a surprising increase in activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govacs.org
Table 2: Impact of 5''-Acyl Chain Length on MIC against Resistant Bacteria nih.gov
| Compound | Acyl Chain Length | MIC (µg/mL) against MRSA | MIC (µg/mL) against VRE |
| 4a | C7 | 64 | 128 |
| 4e | C16 | 8 | 16 |
| 4f | C18 | 4 | 8 |
Another strategy to enhance the activity and specificity of neomycin is the design of conformationally restricted analogues. By introducing covalent linkages between different parts of the neomycin scaffold, the flexibility of the molecule can be reduced, locking it into a bioactive conformation that favors target binding.
For instance, intramolecular linkages have been introduced between the N-2' and C-5'' positions, as well as between the N-3 and N-6' positions. nih.gov While these modifications can lead to a decreased turnover rate by aminoglycoside-modifying enzymes, they have also, in some cases, resulted in a reduction in antibacterial activity. nih.gov This suggests a delicate balance between conformational rigidity and the ability to adopt the optimal orientation for binding to the ribosomal target. The design of such analogues requires a deep understanding of the three-dimensional structure of the neomycin-rRNA complex to ensure that the conformational constraints imposed are compatible with high-affinity binding.
Development of Novel Hybrid Molecules and Conjugates
The conjugation of neomycin to other molecules has emerged as a promising strategy to enhance its antibacterial properties and overcome resistance. These hybrid molecules often exhibit novel mechanisms of action, combining the ribosomal targeting of neomycin with the properties of the conjugated moiety.
Anionic Conjugates of Glycosylated Bacterial Metabolites
Research has predominantly centered on the synthesis of neomycin-lipid conjugates, which are amphiphilic and cationic in nature. These conjugates have shown significant activity, particularly against Gram-positive bacteria. For instance, the conjugation of neomycin with fatty acids of varying lengths has been systematically studied to optimize antibacterial potency.
| Compound | Lipid Chain Length | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. MRSA |
|---|---|---|---|
| Neomycin | N/A | 4 | 256 |
| Neomycin-C6 Conjugate | C6 | 16 | >512 |
| Neomycin-C12 Conjugate | C12 | 2 | 64 |
| Neomycin-C16 Conjugate | C16 | 2 | 8 |
| Neomycin-C20 Conjugate | C20 | 2 | 8 |
The data indicates that optimal activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) is achieved with longer lipid chains (C16 and C20) acs.org. These amphiphilic structures are thought to disrupt the bacterial membrane, providing a mechanism of action that is less susceptible to common aminoglycoside resistance enzymes researchgate.net.
Further modifications, such as the guanidinylation of the neomycin core in these lipid conjugates, have been shown to increase activity against both Gram-positive and Gram-negative bacteria. This enhancement is attributed to the increased basicity and hydrogen-bonding capabilities of the guanidinium groups nih.gov.
Combinational Studies with Other Antimicrobial Agents
The combination of neomycin and its derivatives with other classes of antimicrobial agents has been investigated to exploit synergistic effects, broaden the spectrum of activity, and reduce the likelihood of resistance development.
One notable example is the combination of neomycin with polymyxin B. Studies have shown that while neomycin alone may have limited activity against certain multidrug-resistant Gram-negative pathogens, its combination with polymyxin B can result in significant synergy. This is particularly true for peptide-neomycin conjugates, which, when combined with polymyxin B, show a marked reduction in the minimum inhibitory concentration (MIC) for both agents against strains of Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa nih.govrsc.org. The synergistic effect is thought to arise from the membrane-permeabilizing action of polymyxin B, which facilitates the entry of the neomycin conjugate into the bacterial cell to reach its ribosomal target nih.gov.
| Bacterial Strain | Agent | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | Fold Reduction in MIC |
|---|---|---|---|---|
| A. baumannii (Neomycin-resistant) | Peptide-Neomycin Conjugate | 128 | 8 | 16 |
| Polymyxin B | 4 | 1 | 4 | |
| K. pneumoniae (Neomycin-resistant) | Peptide-Neomycin Conjugate | 256 | 16 | 16 |
| Polymyxin B | 2 | 0.5 | 4 | |
| P. aeruginosa (Pandrug-resistant) | Peptide-Neomycin Conjugate | 512 | 64 | 8 |
| Polymyxin B | 8 | 2 | 4 |
Data adapted from studies on synergistic effects of peptide-neomycin conjugates and polymyxin B rsc.org.
Another area of investigation is the combination of neomycin with mupirocin, a topical antibiotic that inhibits isoleucyl-tRNA synthetase. Research has demonstrated that neomycin potentiates the antimicrobial activity of mupirocin against S. aureus, including mupirocin-resistant strains. This potentiation may be due to neomycin's inhibition of RNase P, an enzyme involved in tRNA processing, which is upstream of mupirocin's target nih.gov. This combination has shown efficacy in reducing the bacterial burden in in-vivo models of nasal colonization and wound infections nih.gov.
Furthermore, neomycin has been studied in combination with various other antibiotics, including beta-lactams and peptide antibiotics. While synergy with beta-lactams like ampicillin has not been consistently observed, combinations with peptide antibiotics such as gramicidin and bacitracin have shown promising synergistic and additive effects against a range of bacterial strains.
Advanced Research Methodologies and Techniques for Neomycin T Studies
Genomic and Transcriptomic Analysis of Producing Strains and Resistant Isolates
Genomic and transcriptomic analyses play a crucial role in understanding the biosynthesis of Neomycin T by producing strains, primarily Streptomyces fradiae, and the mechanisms of resistance in bacterial isolates. The neomycin biosynthetic gene cluster in Streptomyces fradiae has been cloned and analyzed, revealing putative open reading frames (ORFs) with similarity to genes involved in the biosynthesis of other 2-deoxystreptamine (B1221613) (2-DOS)-containing aminoglycosides. rsc.org Specific genes within this cluster, such as neo8, neo15, and neo16, have been identified as essential for neomycin biosynthesis through genetic manipulation and in vivo analysis. nih.gov For instance, Neo8 and Neo15 are glycosyltransferases with distinct roles in transferring N-acetylglucosamine to intermediates in the pathway. nih.gov Neo16 is a deacetylase also involved in the process. nih.gov
Resistance to neomycin is often conferred by aminoglycoside-modifying enzymes (AMEs), which are diverse and can inactivate the antibiotic through acetylation, nucleotidylation, or phosphorylation. nih.govpatsnap.com Genomic analysis of resistant isolates has identified specific resistance genes. For example, in clinical Escherichia coli isolates from pigs, neomycin resistance was primarily associated with the genes aph(3′)-Ia and, to a lesser extent, aph(3′)-Ib. asm.orgresearchgate.net These genes encode aminoglycoside 3'-phosphotransferases, enzymes that inactivate neomycin by phosphorylation. nih.gov Genomic analysis has shown that aph(3′)-Ia is often located on conjugative plasmids and associated with transposable elements like Tn903 and Tn4352, facilitating its spread. asm.orgresearchgate.net Transcriptomic analysis can complement genomic data by revealing the expression levels of these biosynthetic and resistance genes under different conditions, such as during antibiotic production or in the presence of neomycin. While specific transcriptomic studies solely focused on Neomycin T were not extensively detailed in the search results, the principles of analyzing gene expression via techniques like RNA sequencing are broadly applicable to understanding the regulatory networks involved in neomycin production and the transcriptional response of bacteria to neomycin exposure, including the upregulation of efflux pumps or modifying enzymes. patsnap.com
Table 1: Key Genes in Neomycin Biosynthesis and Resistance
| Gene | Role in Biosynthesis/Resistance | Producing Strain/Resistant Isolate |
| neo8 | Glycosyltransferase | Streptomyces fradiae |
| neo15 | Glycosyltransferase | Streptomyces fradiae |
| neo16 | Deacetylase | Streptomyces fradiae |
| aph(3′)-Ia | Aminoglycoside 3'-phosphotransferase (Resistance) | Escherichia coli isolates |
| aph(3′)-Ib | Aminoglycoside 3'-phosphotransferase (Resistance) | Escherichia coli isolates |
Biophysical Techniques for Ligand-Target Interactions (e.g., Fluorescence Spectroscopy, Surface Plasmon Resonance)
Biophysical techniques are essential for characterizing the interaction between Neomycin T and its biological targets, such as ribosomal RNA. Fluorescence spectroscopy can be used to study the binding of neomycin to RNA molecules. Changes in the fluorescence properties of labeled RNA or fluorescent ligands upon binding can provide information about binding affinity and kinetics. hi.isfrontiersin.orgrsc.orgnih.gov For instance, fluorescence resonance energy transfer (FRET) experiments can measure distances and conformational changes in RNA induced by neomycin binding. rsc.orgnih.gov Studies using fluorescence have indicated a two-step binding mechanism for neomycin to its RNA aptamer. hi.ispnas.orgpnas.orgnih.gov
Surface Plasmon Resonance (SPR) is another powerful label-free technique used to study the kinetics and affinity of molecular interactions. SPR can measure the binding of Neomycin T to immobilized target molecules, such as proteins or RNA. bionavis.comtbzmed.ac.irresearchgate.netnih.govsygnaturediscovery.com SPR studies have been conducted to investigate the interaction of neomycin with bovine serum albumin (BSA), demonstrating a high affinity and providing thermodynamic parameters of the binding process. bionavis.comtbzmed.ac.irresearchgate.netnih.gov These studies revealed that hydrogen bonds and Van der Waals interactions are the dominant forces in the neomycin-BSA complex formation. bionavis.comtbzmed.ac.irresearchgate.netnih.gov
Table 2: Biophysical Techniques Applied in Neomycin Studies
| Technique | Application in Neomycin Research | Key Findings/Information Provided |
| Fluorescence Spectroscopy | Studying neomycin-RNA binding, conformational changes | Binding affinity, kinetics, two-step binding mechanism, FRET signals |
| Surface Plasmon Resonance | Studying neomycin-protein/RNA interactions | Binding affinity, kinetics, thermodynamic parameters, dominant forces |
Computational Approaches and Molecular Modeling
Computational approaches, including molecular docking, molecular dynamics simulations, and QSAR modeling, are valuable tools for complementing experimental studies of Neomycin T. These methods allow for the prediction of binding modes, the simulation of molecular behavior over time, and the establishment of relationships between chemical structure and biological activity.
Molecular Docking and Dynamics Simulations
Molecular docking is used to predict the preferred orientation and binding affinity of a ligand (Neomycin T) to a receptor (e.g., ribosomal RNA or proteins). bionavis.comtbzmed.ac.irresearchgate.netnih.govsemanticscholar.org Docking studies have been used to investigate the interaction of neomycin with targets like serum albumin and miRNA. bionavis.comtbzmed.ac.irresearchgate.netnih.govsemanticscholar.org These studies can identify key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. bionavis.comtbzmed.ac.irresearchgate.netnih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, allowing researchers to study the flexibility of molecules and the stability of complexes. pnas.orgpnas.orgnih.govsemanticscholar.orgresearchgate.netfrontiersin.org MD simulations have been employed to understand the association path of neomycin to riboswitches, revealing a two-step binding mechanism involving conformational selection and induced fit. pnas.orgpnas.orgnih.gov Simulations can also assess the impact of mutations on binding and explore the interactions of neomycin with different environments, such as within sepiolite (B1149698) tunnels. researchgate.net MD simulations can provide insights into the conformational stability of neomycin complexes and the dynamic nature of its interactions with biological targets. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. nih.govnih.govrsc.orgresearchgate.net For Neomycin T and its derivatives, QSAR models can be developed to predict the antibacterial activity or other biological properties based on their molecular descriptors. nih.govnih.gov This can guide the design and synthesis of new neomycin analogs with improved properties. QSAR analysis has been applied to neomycin derivatives to understand the relationship between lipophilicity and antibacterial activity, suggesting different modes of action for modified compounds. nih.gov QSAR models can be based on various molecular descriptors and statistical methods, such as partial least squares (PLS) regression. nih.gov Predictive QSAR models have also been developed for neomycin-arginine conjugates in the context of HIV-1 entry inhibition. tandfonline.com
Table 3: Computational Approaches in Neomycin Research
| Technique | Application in Neomycin Research | Information Gained |
| Molecular Docking | Predicting binding poses and affinities | Identification of binding sites, key interactions, relative binding strength |
| Molecular Dynamics | Simulating molecular behavior and complex stability | Conformational changes, binding pathways, stability of interactions over time |
| QSAR Modeling | Relating structure to activity | Predictive models for biological activity, identification of key structural features |
Future Research Directions and Emerging Paradigms in Neomycin T Research
Exploring Novel Biosynthetic Pathways and Enzymes
The production of Nebmycin T is a complex, multi-step process orchestrated by a dedicated suite of enzymes. wikipedia.org A thorough understanding of its biosynthetic pathway is fundamental for engineering novel derivatives. The biosynthesis of neomycin involves the assembly of common intermediates like 2-deoxystreptamine (B1221613) (2DOS), paromamine (B1213074), and ribostamycin (B1201364), which are constructed by conserved enzymes. researchgate.net The unique structural features of different aminoglycosides are then generated by specific enzymes encoded within the respective gene clusters. researchgate.net
A key area of future research involves the identification and characterization of unassigned enzymes within the neomycin biosynthetic gene cluster. For instance, the final step in the biosynthesis of neomycin B is the epimerization of neomycin C at the C-5''' position, a reaction catalyzed by the radical S-adenosyl-l-methionine (SAM) enzyme, NeoN. researchgate.net Exploring the substrate specificity and mechanistic details of such enzymes can provide tools for generating novel molecular structures.
Detailed research into these enzymatic functions will support the investigation of complex biosynthetic pathways for this important class of antibiotics. researchgate.net By elucidating the roles of each enzyme, researchers can harness them for targeted modifications and combinatorial biosynthesis approaches.
| Enzyme Family | Role in Neomycin Biosynthesis | Research Focus |
| Aminotransferases | Catalyze the addition of amino groups to the sugar scaffolds, a critical step for bioactivity. researchgate.net | Investigating substrate specificity to enable the creation of new amination patterns. |
| Glycosyltransferases | Attach sugar moieties to the 2-deoxystreptamine core, building the final aminoglycoside structure. | Engineering enzymes to accept different sugar donors, leading to novel glycosylation patterns. |
| Radical SAM Enzymes (e.g., NeoN) | Perform complex chemical transformations such as epimerization, creating stereochemical diversity. researchgate.net | Elucidating reaction mechanisms to control and modify the stereochemistry of analogues. |
| Oxidoreductases | Catalyze oxidation-reduction reactions that modify the core structure. researchgate.net | Characterizing novel oxidoreductases to introduce different functional groups. |
Rational Design of Resistance-Proof Neomycin T Analogues
The clinical efficacy of aminoglycosides is severely threatened by the emergence of bacterial resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes inactivate the antibiotic by adding chemical groups (e.g., phosphate, acetyl) at specific sites on the molecule. Rational design aims to create new this compound analogues that are impervious to these modifications.
This strategy involves synthesizing derivatives where the sites targeted by AMEs are altered or blocked. nih.gov For example, replacing the 2-deoxystreptamine (2-DOS) ring, a key recognition element for both the bacterial ribosome and resistance enzymes, with heterocyclic scaffolds is a promising approach. chim.it Such "aminoglycoside mimetics" may retain binding affinity for the ribosomal RNA target while evading inactivation by AMEs. chim.it
The development of these analogues, often termed "mithralogs" in other contexts, leverages genetic and semisynthetic techniques to produce compounds with altered pharmacological properties but retained or enhanced activity against resistant strains. nih.gov The goal is to create molecules that inhibit bacterial protein synthesis with high potency while exhibiting reduced toxicity and an ability to overcome common resistance mechanisms. nih.gov
Development of Adjuvants to Combat Resistance
An alternative strategy to overcome resistance is the use of antibiotic adjuvants—non-antibiotic compounds that restore the efficacy of existing drugs. asm.org Adjuvants work by targeting the bacterial mechanisms of resistance, such as inactivating enzymes or blocking efflux pumps that expel the antibiotic from the cell. acs.orgfrontiersin.org
For this compound, a key focus is the development of AME inhibitors. nih.gov While β-lactamase inhibitors are now in clinical use to protect β-lactam antibiotics, no AME inhibitors have yet been clinically approved, representing a significant area for research. nih.gov Other adjuvant strategies applicable to this compound include:
Efflux Pump Inhibitors (EPIs): These compounds prevent bacteria from pumping the antibiotic out of the cell, thereby increasing its intracellular concentration and activity. asm.org
Membrane Permeabilizers: These agents disrupt the bacterial outer membrane, facilitating the entry of the antibiotic into the cell, which can be particularly useful against Gram-negative bacteria. nih.gov
These adjuvants can act synergistically with this compound, broadening its spectrum of activity and making resistant pathogens susceptible once again. frontiersin.org
| Adjuvant Class | Mechanism of Action | Potential Synergy with this compound |
| AME Inhibitors | Directly bind to and inactivate aminoglycoside-modifying enzymes. nih.gov | Protects this compound from enzymatic degradation, restoring its activity against resistant strains. |
| Efflux Pump Inhibitors | Block the function of bacterial pumps that expel antibiotics from the cell. asm.orgfrontiersin.org | Increases the intracellular concentration of this compound, enhancing its binding to the ribosomal target. |
| Membrane Permeabilizers | Disrupt the integrity of the bacterial cell membrane. nih.gov | Facilitates the uptake of this compound, especially in Gram-negative bacteria with protective outer membranes. |
Understanding Microbial Interactions in Neomycin T Context
The impact of an antibiotic extends beyond the target pathogen to the broader microbial community (microbiome). Research is increasingly focused on understanding these complex interactions to predict and mitigate the emergence of resistance. The use of neomycin creates a selective pressure that can lead to the development of resistance not only in the target pathogen but also in commensal (non-harmful) bacteria. usda.gov
These commensal organisms can then serve as a reservoir of resistance genes, which can be transferred to pathogenic species. mdpi.com Studies have shown that neomycin administration can result in cross-resistance to other classes of antibiotics, complicating future treatment options. usda.gov
At the community level, the presence of this compound can alter the composition and function of the gut microbiota. This can have significant consequences, as the native flora plays a crucial role in preventing colonization by pathogens. By disrupting this community, antibiotics can inadvertently create an environment where resistant pathogens can thrive.
Future research must evaluate how this compound affects the dynamics of microbial communities to understand the full ecological impact of its use. This includes quantifying the increase in resistant organisms versus susceptible ones and determining the persistence of resistance genes within the community long after treatment has ceased. usda.gov Such a community-level perspective is essential for developing strategies that preserve the efficacy of this compound while minimizing the collateral spread of resistance.
Application of Synthetic Biology for "Unnatural" Natural Product Derivatization
Synthetic biology offers powerful tools to go beyond naturally occurring molecules by creating "unnatural" derivatives with novel properties. nih.gov This approach, also known as combinatorial biosynthesis or pathway engineering, involves genetically modifying antibiotic-producing organisms to generate new chemical structures. nih.gov
By introducing, deleting, or modifying genes in the this compound biosynthetic pathway, researchers can direct the cellular machinery to produce altered antibiotics. nih.gov For example, genes responsible for synthesizing a specific chemical moiety that is a target for resistance enzymes can be deleted, resulting in a new antibiotic that may be effective against resistant strains. nih.gov This approach allows for the rational design and production of a diverse library of this compound analogues that would be difficult or impossible to create through traditional chemical synthesis.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic view of this compound's mechanism of action and the complex bacterial response to it, researchers are integrating multiple layers of biological data through a multi-omics approach. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of the drug-pathogen interaction. youtube.comyoutube.com
Genomics can identify the genetic basis of resistance, such as the presence of AME genes or mutations in the ribosomal target. nih.gov
Transcriptomics and Proteomics reveal how bacteria alter their gene and protein expression in response to the antibiotic, providing insights into stress responses and survival mechanisms. nih.gov
Metabolomics analyzes changes in small-molecule metabolites, offering a functional readout of the metabolic state of the cell under antibiotic pressure. nih.gov
By integrating these datasets, researchers can move from a single-target view to a systems-level understanding, uncovering novel pathways involved in resistance and identifying new targets for adjuvants or combination therapies. nih.gov This approach is critical for predicting treatment outcomes and designing more effective and durable therapeutic strategies in the face of growing antimicrobial resistance.
Q & A
Q. How to critically evaluate conflicting literature on this compound’s efficacy in Gram-negative vs. Gram-positive bacteria?
Q. What criteria determine the validity of unpublished datasets on this compound’s pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
